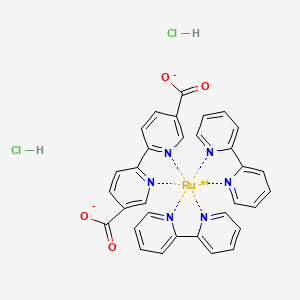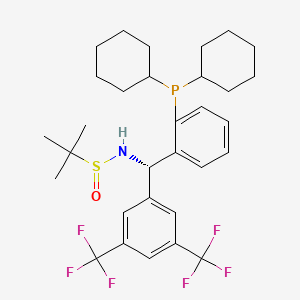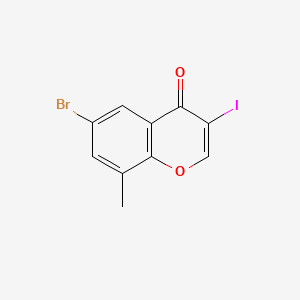![molecular formula C9H9BrO3 B13645326 (R)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13645326.png)
(R)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound with the molecular formula C9H9BrO3. It is a brominated derivative of dihydrobenzo[b][1,4]dioxin, featuring a methanol group. This compound is primarily used in research settings and has various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the bromination of dihydrobenzo[b][1,4]dioxin followed by the introduction of a methanol group. The reaction conditions often require a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle brominating agents and solvents on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
®-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: The major products include ®-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)aldehyde or ®-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)carboxylic acid.
Reduction: The major product is ®-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol.
Substitution: The major products depend on the substituent introduced, such as ®-(5-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol.
Aplicaciones Científicas De Investigación
®-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and methanol group play crucial roles in its reactivity and binding affinity. The compound can modulate biological pathways by interacting with enzymes or receptors, leading to changes in cellular functions.
Propiedades
Fórmula molecular |
C9H9BrO3 |
|---|---|
Peso molecular |
245.07 g/mol |
Nombre IUPAC |
[(2R)-5-bromo-2,3-dihydro-1,4-benzodioxin-2-yl]methanol |
InChI |
InChI=1S/C9H9BrO3/c10-7-2-1-3-8-9(7)12-5-6(4-11)13-8/h1-3,6,11H,4-5H2/t6-/m1/s1 |
Clave InChI |
HLHUYHOOXRYYFA-ZCFIWIBFSA-N |
SMILES isomérico |
C1[C@H](OC2=C(O1)C(=CC=C2)Br)CO |
SMILES canónico |
C1C(OC2=C(O1)C(=CC=C2)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


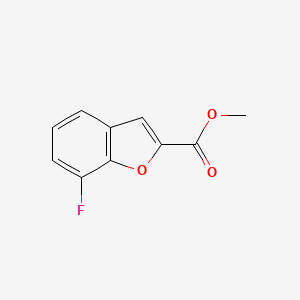
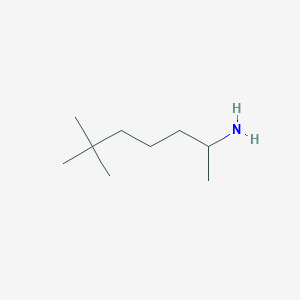

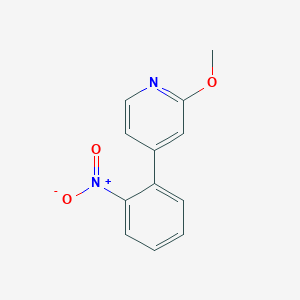
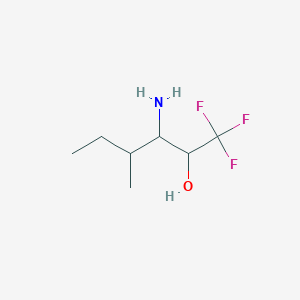
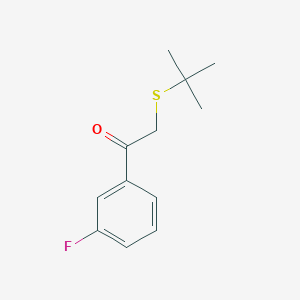
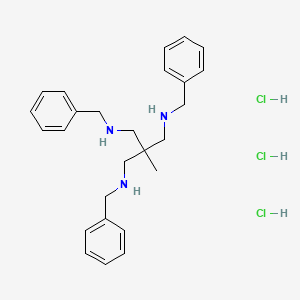
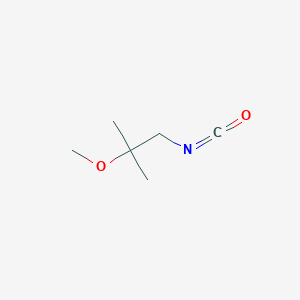
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine](/img/structure/B13645302.png)
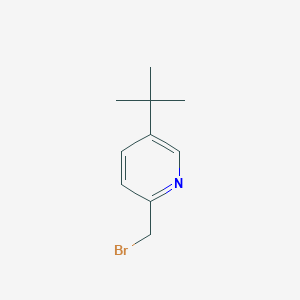
![(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride](/img/structure/B13645312.png)
